N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and pathways.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Lidocaine: A local anesthetic and antiarrhythmic drug.
Uniqueness
N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridazine ring and carboxamide group differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-2-25-16-10-8-14(9-11-16)20-19(24)18-17(23)12-13-22(21-18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,24) |
InChI Key |
OWCLNYACKOMUEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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